2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one
Description
Properties
Molecular Formula |
C12H8N2OS |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-5-1-2-6-10(9)16-14(12)11-7-3-4-8-13-11/h1-8H |
InChI Key |
FERJOBBPSYQFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Electrochemical Synthesis from 2-Mercaptobenzamides
One highly efficient and metal-free approach involves the electrochemical intramolecular N-H/S-H coupling of 2-mercaptobenzamides, which generates the benzo[d]isothiazolone ring with hydrogen gas as a side product. This method has been demonstrated to produce high yields of N-substituted benzo[d]isothiazolones, including derivatives with a 2-pyridyl substituent.
- Reaction Conditions: Electrochemical cell setup, optimized current and voltage, room temperature.
- Advantages: Avoids metal catalysts, environmentally benign, high yields.
- Limitations: Requires specialized electrochemical equipment.
This approach was reported by Chen et al., showing that this compound can be synthesized efficiently under these conditions.
Copper(II)-Mediated C-S/N-S Bond Formation
Shi and co-workers developed a copper(II)-mediated synthesis involving the coupling of benzamides derived from (pyridin-2-yl)isopropylamine with elemental sulfur under aerobic conditions. The reaction is promoted by copper(II) acetate monohydrate in the presence of silver oxide and tetrabutylammonium iodide additives, conducted in dichloromethane at 90 °C.
- Key Features:
- Uses Cu(OAc)2·H2O as catalyst.
- Molecular sulfur as sulfur source.
- Aerobic conditions.
- Compatible with heterocyclic substrates including pyridyl groups.
- Yields: Moderate to high, with electron-withdrawing groups improving yields.
- Scope: Broad, including various aryl and heteroaryl substituents.
This method allows direct formation of the benzo[d]isothiazolone ring with a 2-pyridyl substituent, making it a versatile synthetic route.
Nickel(II) Catalyzed Ligand-Free Synthesis
A ligand-free synthesis method uses nano-nickel ferrite as a catalyst with inexpensive sulfur powder as the chalcogenation agent. The reaction employs 4-dimethylaminopyridine as a base and proceeds under mild conditions.
- Catalyst: Nano-nickel ferrite (15 mol%).
- Base: 4-Dimethylaminopyridine (2 equivalents).
- Substrates: Various aryl, heteroaryl, and alkyl substituted benzamides.
- Yield: Moderate to good; for example, isothiazolo[5,4-b]pyridin-3(2H)-one (a fused bisheterocyclic system) was prepared with a 52% yield.
- Reusability: Catalyst can be reused up to five times.
This method provides an efficient route to this compound and related compounds.
Other Synthetic Routes
Additional methods include:
- Starting from nitrogen-preloaded or sulfur-preloaded substrates to assemble the benzo[d]isothiazolone ring.
- Using thiol dimers as precursors to circumvent redox issues with organic thiols.
- Electrochemical and metal-catalyzed pathways as alternatives to classical synthetic routes.
These approaches have been reviewed comprehensively and provide alternatives depending on substrate availability and desired reaction conditions.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Promoter | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Electrochemical N-H/S-H coupling | None (electrochemical setup) | 2-Mercaptobenzamides | Room temp, electrochemical | High | Metal-free, green, high yield | Requires electrochemical apparatus |
| Cu(II)-Mediated C-S/N-S coupling | Cu(OAc)2·H2O, Ag2O, TBAI | Benzamides, sulfur | 90 °C, aerobic, DCM | Moderate-High | Broad substrate scope, efficient | Requires metal catalysts |
| Ni(II) Ligand-Free Catalysis | Nano-nickel ferrite | Benzamides, sulfur powder | Mild temp, base present | Moderate-Good | Reusable catalyst, ligand-free | Moderate yields for some substrates |
| Thiol Dimer Precursors | Variable | Thiol dimers | Various | Variable | Avoids redox side reactions | Less explored, substrate specific |
Research Findings and Notes
- Electron-withdrawing substituents on the phenyl ring generally enhance yields in copper-mediated syntheses.
- The electrochemical method is notable for its environmental benefits and high efficiency.
- The nickel-catalyzed route is valuable for its ligand-free nature and catalyst recyclability.
- The pyridyl substituent at the 2-position is compatible with all these methods, enabling access to this compound in good yields.
- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.
Chemical Reactions Analysis
Copper-Catalyzed C–N Bond Formation
The compound can be synthesized via copper-catalyzed coupling reactions. For example, copper(I) iodide facilitates the coupling of 2-bromo-benzothioamides with nitrogen nucleophiles (e.g., pyridyl derivatives) under ligand-free conditions . This method achieves moderate to high yields (60–85%) and tolerates diverse substituents.
Key Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | CuI (10 mol%) |
| Base | KCO (2.0 equiv) |
| Solvent | DMSO, 100°C, 12–24 h |
| Yield | 70–83% |
Characterization Data
N-Alkylation and Acylation
The nitrogen atom in the isothiazolone ring undergoes alkylation or acylation. For instance, treatment with alkyl halides (e.g., cyclohexylmethyl bromide) in acetonitrile with KCO yields N-alkylated derivatives .
Example Reaction
text2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one + R-X → N-R-substituted product
Conditions :
Ring-Opening Reactions
Under acidic conditions, the isothiazolone ring can undergo hydrolysis. For example, exposure to HCl in dioxane cleaves the ring, forming a thiol intermediate .
Comparative Reactivity Table
Scientific Research Applications
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one in biological systems involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T cells. This blockade enhances the immune response against cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Pyridyl vs. Trifluoromethylphenyl Substituents
- 2-(3-(Trifluoromethyl)phenyl)isothiazol-3(2H)-one : Exhibits selective inhibition of mutant isocitrate dehydrogenase 1 (mIDH1 R132H) without affecting wild-type IDH1, making it a promising anticancer agent. The trifluoromethyl group enhances metabolic stability and lipophilicity .
- 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one : The pyridyl group may improve water solubility and metal-binding capacity, which is advantageous for CNS-targeted therapies due to improved blood-brain barrier penetration .
Aliphatic vs. Aromatic Substituents
- N-Aliphatic Derivatives (e.g., camphene-based): Show enhanced solubility in nonpolar solvents and superior broad-spectrum antimicrobial activity compared to the parent compound .
- N-Aromatic Derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl) : Demonstrated antifungal activity and structural versatility in drug discovery, with the chlorophenyl group contributing to π-π stacking interactions in target enzymes .
Complex Functional Groups
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one (PDI Inhibitor IV) : Acts as a protein disulfide isomerase inhibitor with a molecular weight of 317.41 g/mol , highlighting the impact of bulky substituents on enzyme inhibition .
Oxidation State and Reactivity
The oxidation state of the sulfur atom critically influences chemical and biological properties:
Physicochemical Properties
Biological Activity
2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a compound belonging to the isothiazolone family, which has gained attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzo[d]isothiazole core with a pyridine substituent, which is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzisothiazolone derivatives, including this compound. Notably, compounds sharing the benzisothiazolone pharmacophore have demonstrated significant antiviral activity against HIV-1. For instance, one study reported that certain derivatives exhibited effective concentrations (EC50) below 1.0 µM without causing cellular toxicity .
Table 1: Antiviral Activity of Benzisothiazolone Derivatives
| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|
| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | 1.68 ± 0.94 | >90 |
| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | 2.68 ± 0.54 | >90 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study synthesized several derivatives based on benzo[d]isothiazole and evaluated their antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that these derivatives exhibited moderate to good antibacterial activity compared to standard antibiotics .
Table 2: Antimicrobial Activity of Synthesized Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Other synthesized derivatives | S. aureus | 18 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at the pyridine ring and variations in substituents on the isothiazole moiety can significantly influence the compound's potency and selectivity against specific biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances antiviral activity.
- Core Modifications : Alterations in the isothiazole core can lead to variations in antimicrobial efficacy.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibited HIV replication in TZM-bl cells with an IC50 value of approximately 4 µM .
"The compound displayed low micromolar potency against HIV replication without cytotoxic effects" .
- Antibacterial Studies : A series of synthesized derivatives showed significant inhibition against E. coli, with MIC values ranging from 6 to 12 µg/mL, indicating potential for development as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-substituted 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one derivatives?
- Answer : Copper-catalyzed one-pot synthesis is a widely used method. For example, reacting 2-halobenzoic acids with anilines and sulfur in the presence of CuCl yields N-substituted derivatives with high efficiency (e.g., 89–93% yields). Key steps include C–S and N–S bond formation under optimized conditions .
- Table : Common Derivatives and Yields
| Substituent (N-position) | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|
| 4-Methoxyphenyl | 89 | 146–147 | NMR, FT-IR, Elemental Analysis |
| 4-Chlorophenyl | 93 | 135–136 | NMR, FT-IR |
| 2,5-Dimethylphenyl | 18 | - | ESI-MS, ¹H NMR |
Q. Which characterization techniques are critical for confirming the structure of synthesized derivatives?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for structural elucidation. High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., for N-(4-methoxyphenyl) derivatives) validate molecular weight and stereochemistry . Elemental analysis ensures purity (>95% for most derivatives) .
Q. What are the primary antimicrobial applications of this compound derivatives in research?
- Answer : Derivatives exhibit broad-spectrum biocidal activity against bacteria (e.g., E. coli) and fungi (e.g., C. albicans). Microemulsion technologies enhance solubility and efficacy in industrial water treatment systems. Testing involves minimum inhibitory concentration (MIC) assays and biofilm inhibition studies .
Advanced Research Questions
Q. How can Selectfluor-mediated oxidation modify the reactivity of benzo[d]isothiazol-3(2H)-one derivatives?
- Answer : Selectfluor in aqueous phase selectively oxidizes the sulfur atom to form benzo[d]isothiazol-3(2H)-one-1-dioxides. This method tolerates functional groups (e.g., halides, alkyl chains) and achieves >90% yields without chromatography. The reaction mechanism involves electrophilic fluorine activation .
Q. What in vitro and computational approaches evaluate anti-dengue virus activity of these derivatives?
- Answer :
- In vitro : Dose-response assays measure inhibition of DENV-2 NS2BNS3 protease (IC₅₀ values in µM range). For example, 2-(2-chlorophenyl) derivatives show IC₅₀ = 1.68 µM .
- Computational : Molecular docking (AutoDock/Vina) identifies binding near the catalytic triad (His51, Asp75, Ser135). SwissADME predicts drug-likeness (e.g., Lipinski compliance) .
Q. What strategies analyze degradation pathways under UV/H₂O₂ conditions?
- Answer : Real-time mass spectrometry (LDI-Orbitrap HRMS) tracks short-lived intermediates. For example, laser-induced UV/H₂O₂ oxidation generates hydroxylated and ring-opened products. Kinetic modeling reveals pseudo-first-order degradation rates .
Methodological Considerations
Q. How are structure-activity relationships (SARs) optimized for therapeutic applications?
- Answer :
- Antiviral SARs : Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance protease inhibition .
- Anticancer SARs : Alkyl chain length in N-substituted derivatives correlates with cytotoxicity (e.g., IC₅₀ < 10 µM for heptyl chains) .
Q. What safety protocols are critical during laboratory synthesis?
- Answer : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure. Pre-employment pulmonary function tests are recommended for workers with respiratory sensitivities .
Data Contradictions and Resolution
Q. How are discrepancies in biocidal efficacy between in vitro and industrial settings resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
